1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid is a complex organic compound that features both an indole and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with cyclohexenone derivatives. One common method includes the use of cyclohexenone and indole-2-carboxylic acid under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-3-carboxylic acid
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-4-carboxylic acid
- 1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-5-carboxylic acid
Uniqueness
1-(3-Oxocyclohex-1-en-1-yl)-1H-indole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(3-oxocyclohexen-1-yl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c17-12-6-3-5-11(9-12)16-13-7-2-1-4-10(13)8-14(16)15(18)19/h1-2,4,7-9H,3,5-6H2,(H,18,19) |
InChI Key |
JROCRQGVJYVUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)N2C3=CC=CC=C3C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.